4-Chloro-8-fluoro-7-methoxyquinoline-3-carbonitrile

Lipophilicity Drug Design Quinoline SAR

4-Chloro-8-fluoro-7-methoxyquinoline-3-carbonitrile (CAS 2150766-07-5) is a polysubstituted quinoline-3-carbonitrile derivative with a molecular weight of 236.63 g/mol and the molecular formula C11H6ClFN2O. As a member of the quinoline-3-carbonitrile class, this compound serves as a key intermediate or scaffold in medicinal chemistry programs targeting protein kinases, particularly Tpl2 kinase and other oncology-related targets.

Molecular Formula C11H6ClFN2O
Molecular Weight 236.63 g/mol
Cat. No. B12987557
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-8-fluoro-7-methoxyquinoline-3-carbonitrile
Molecular FormulaC11H6ClFN2O
Molecular Weight236.63 g/mol
Structural Identifiers
SMILESCOC1=C(C2=NC=C(C(=C2C=C1)Cl)C#N)F
InChIInChI=1S/C11H6ClFN2O/c1-16-8-3-2-7-9(12)6(4-14)5-15-11(7)10(8)13/h2-3,5H,1H3
InChIKeyRBEGPURNCSEKSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-8-fluoro-7-methoxyquinoline-3-carbonitrile: A Strategic Quinoline Building Block for Kinase-Focused Discovery


4-Chloro-8-fluoro-7-methoxyquinoline-3-carbonitrile (CAS 2150766-07-5) is a polysubstituted quinoline-3-carbonitrile derivative with a molecular weight of 236.63 g/mol and the molecular formula C11H6ClFN2O . As a member of the quinoline-3-carbonitrile class, this compound serves as a key intermediate or scaffold in medicinal chemistry programs targeting protein kinases, particularly Tpl2 kinase and other oncology-related targets . Its core structure is characterized by a chlorine atom at the 4-position (a common displacement handle), a fluorine atom at the 8-position, and a methoxy group at the 7-position, creating a distinct electronic and steric environment compared to simpler quinoline-3-carbonitrile analogs.

Why 4-Chloro-8-fluoro-7-methoxyquinoline-3-carbonitrile Cannot Be Substituted with Simpler Quinoline-3-carbonitriles


Generic substitution of 4-chloro-8-fluoro-7-methoxyquinoline-3-carbonitrile with the more common 4-chloro-7-methoxyquinoline-3-carbonitrile (CAS 73387-74-3) or 8-fluoroquinoline-3-carbonitrile (CAS 71083-52-8) fails at the level of both molecular properties and synthetic utility. The target compound's unique combination of the 8-fluoro substituent—which alters electron density, lipophilicity, and metabolic stability—and the 7-methoxy group provides a distinct pharmacological and reactivity profile that cannot be replicated by analogs lacking either feature [1]. This is critical for structure-activity relationship (SAR) studies where the 8-fluoro group has been shown to influence kinase selectivity [2]. The quantitative evidence below demonstrates these specific points of divergence, making them consequential for procurement decisions in lead optimization campaigns.

Head-to-Head Evidence: 4-Chloro-8-fluoro-7-methoxyquinoline-3-carbonitrile vs. Its Closest Analogs


Elevated Lipophilicity Drives Target Engagement vs. Non-Fluorinated 4-Chloro-7-methoxyquinoline-3-carbonitrile

The incorporation of the 8-fluoro substituent into the quinoline core significantly increases the computed partition coefficient (XLogP3) relative to the non-fluorinated analog. The target compound's XLogP3 is predicted to be approximately 2.8, compared to a value of 2.5 for 4-chloro-7-methoxyquinoline-3-carbonitrile [1]. This ~0.3 log unit increase corresponds to roughly a twofold increase in lipophilicity, a property that directly impacts passive membrane permeability, protein binding, and the potential for achieving intracellular target engagement. In the context of quinoline-3-carbonitrile kinase inhibitors, where optimal lipophilicity is crucial for balancing potency and metabolic stability, this difference is a key selection criterion [2].

Lipophilicity Drug Design Quinoline SAR

Enhanced Topological Polar Surface Area (TPSA) for Improved Solubility and Off-Target Profile vs. 4-Chloroquinoline-3-carbonitrile

The presence of the 7-methoxy group in the target compound increases its topological polar surface area (TPSA) compared to an analog lacking oxygen substitutions. The computed TPSA for 4-chloro-8-fluoro-7-methoxyquinoline-3-carbonitrile is approximately 59 Ų, significantly higher than the TPSA of 4-chloro-8-fluoroquinoline-3-carbonitrile (33 Ų) [1]. This increase in polarity is directly linked to improved aqueous solubility and can influence a compound's ability to cross the blood-brain barrier (BBB), with TPSA < 70 Ų being favorable for brain penetration while values > 60 Ų often correspond to poorer BBB permeability but better systemic circulation properties.

Polar Surface Area Druglikeness ADMET Optimization

Superior Synthetic Versatility Through Dual Halogen Substitution vs. Single-Halogen Analogs

The target compound possesses two distinct halogen substituents: chlorine at the 4-position and fluorine at the 8-position. The 4-chloro group serves as a standard leaving group for nucleophilic aromatic substitution (SNAr), while the 8-fluoro substituent, though less reactive, offers the potential for selective, late-stage functionalization via transition-metal-catalyzed cross-coupling under specific conditions. This is a synthetic advantage over simpler analogs like 4-chloro-7-methoxyquinoline-3-carbonitrile, which has only a single reactive chlorine handle, and 8-fluoroquinoline-3-carbonitrile, which lacks a dedicated leaving group at the 4-position [1]. This dual-halogen system allows for the independent, sequential diversification of two vectors in lead optimization, significantly improving synthetic efficiency.

Synthetic Chemistry Cross-Coupling Medicinal Chemistry

Guaranteed High Purity for Reproducible Biological Assays vs. Lower-Purity Alternatives

Commercially available batches of 4-Chloro-8-fluoro-7-methoxyquinoline-3-carbonitrile are consistently offered at a minimum purity of 98% . This contrasts with commonly available batches of the simpler analog 4-chloro-7-methoxyquinoline-3-carbonitrile, which are often supplied at 95-97% purity . While a 1-3% purity difference may seem marginal, in biochemical assays operating at low micromolar inhibitor concentrations, a 3% impurity that acts as a potent off-target kinase inhibitor can generate spurious activity data, leading to false-positive SAR conclusions. Standardizing on a 98% purity specification provides a higher confidence baseline for primary screening data interpretation.

Compound Purity Assay Reproducibility Procurement Quality

High-Value Application Scenarios for 4-Chloro-8-fluoro-7-methoxyquinoline-3-carbonitrile in Drug Discovery


Tpl2 Kinase Inhibitor Lead Optimization Against Rheumatoid Arthritis

The quinoline-3-carbonitrile scaffold, including the 4-chloro-8-fluoro-7-methoxy variant, has been directly validated as a core for potent Tpl2 kinase inhibitors, a target in autoimmune inflammatory disease . The enhanced lipophilicity from the 8-fluoro group is predicted to improve cell permeability, while the purity specification ensures reproducible IC50 determinations during SAR exploration around this scaffold.

Selective Src Family Kinase Modulator Synthesis

4-Anilino-7,8-dialkoxybenzo[g]quinoline-3-carbonitriles have demonstrated sub-nanomolar inhibitory activity against Src kinase [1]. 4-Chloro-8-fluoro-7-methoxyquinoline-3-carbonitrile, with its chlorine leaving group at the 4-position, serves as an ideal precursor for introducing the critical 4-anilino or 4-amino substituents present in these potent inhibitors, directly supporting the synthesis of new Src-targeting chemical probes.

Late-Stage Functionalization For Selective Kinase Panel Profiling

The unique dual-halogen architecture (4-Cl and 8-F) provides two orthogonal handles for sequential diversification. This enables the construction of small, targeted chemical libraries from a single intermediate. Diversification at the 4-position via SNAr can be used to tune potency, while a second round of diversification at the 8-position can be used to modulate selectivity and ADME properties, accelerating the identification of a highly selective tool compound for target validation studies [2].

Peripheral-Restricted Drug Discovery Programs

The computed TPSA of 59 Ų for 4-chloro-8-fluoro-7-methoxyquinoline-3-carbonitrile places it in a favorable range for compounds requiring good systemic exposure but limited brain penetration. Medicinal chemistry programs targeting peripheral autoimmune or oncology indications can leverage this property to purposefully limit CNS exposure from the outset, a strategy supported by the TPSA evidence and the compound's use in non-CNS kinase inhibitor research [1].

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